molecular formula C14H13N B1448320 3-(1-Phenylethenyl)aniline CAS No. 1610377-16-6

3-(1-Phenylethenyl)aniline

Cat. No.: B1448320
CAS No.: 1610377-16-6
M. Wt: 195.26 g/mol
InChI Key: QDCMCEBIIYNJLR-UHFFFAOYSA-N
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Description

3-(1-Phenylethenyl)aniline is an organic compound with the molecular formula C14H13N It is characterized by the presence of an aniline group attached to a phenylethenyl moiety

Mechanism of Action

Action Environment

The action, efficacy, and stability of 3-(1-Phenylethenyl)aniline can be influenced by various environmental factors . These could include the pH of the environment, the presence of other compounds, and the temperature. For example, certain anilines can be more stable and effective in acidic environments, while others might be more stable and effective in neutral or basic environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Phenylethenyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Phenylethenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the aniline nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenylethyl derivatives .

Scientific Research Applications

3-(1-Phenylethenyl)aniline has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

    Aniline: A simpler aromatic amine with a single phenyl group attached to the nitrogen.

    Phenylethylamine: Contains a phenylethyl group attached to the nitrogen, lacking the additional phenyl group present in 3-(1-Phenylethenyl)aniline.

    Styrene: An unsaturated hydrocarbon with a phenylethenyl group but without the aniline moiety.

Uniqueness: this compound is unique due to the combination of an aniline group with a phenylethenyl moiety, providing distinct chemical and physical properties. This structural uniqueness allows for specific interactions and applications that are not possible with simpler analogs .

Properties

IUPAC Name

3-(1-phenylethenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(15)10-13/h2-10H,1,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCMCEBIIYNJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901306204
Record name 3-(1-Phenylethenyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610377-16-6
Record name 3-(1-Phenylethenyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1610377-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Phenylethenyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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